molecular formula C12H13N3O3 B1423384 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 74693-62-2

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B1423384
CAS No.: 74693-62-2
M. Wt: 247.25 g/mol
InChI Key: MRPJDQVHRRKWAP-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a heterocyclic compound belonging to the quinoline family

Mechanism of Action

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

The compound acts as a heterocyclic enol containing a Michael acceptor . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This interaction with its targets leads to various changes at the molecular level, which can influence the overall biological activity of the compound.

Biochemical Pathways

The compound is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are known for their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound, along with aldehyde derivatives, amine derivatives, and isocyanides, leads readily and efficiently to heterocyclic enamines .

Result of Action

The result of the compound’s action is the efficient production of heterocyclic enamines . These structures are biologically active and can be used in the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Action Environment

The action, efficacy, and stability of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can be influenced by various environmental factors. These include the pH of the environment, temperature, presence of other compounds, and specific conditions of the reaction environment. For instance, in an acid medium, similar compounds are known to undergo specific reactions .

Chemical Reactions Analysis

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for developing new pharmaceuticals and studying enzyme interactions.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJDQVHRRKWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225669
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74693-62-2
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 3
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 4
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 5
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Reactant of Route 6
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

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